Drechslerine D

Description

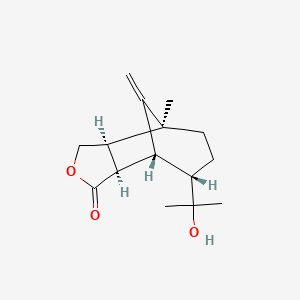

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,6R,7S,10S)-10-(2-hydroxypropan-2-yl)-7-methyl-11-methylidene-4-oxatricyclo[5.3.1.02,6]undecan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-8-11-9(14(2,3)17)5-6-15(8,4)10-7-18-13(16)12(10)11/h9-12,17H,1,5-7H2,2-4H3/t9-,10+,11+,12-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXRRWWJMJRDNJ-MVIRXUPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1=C)C3C2COC3=O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]([C@@H](C1=C)[C@@H]3[C@H]2COC3=O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery, Isolation, and Source Microorganism of Drechslerine D

Historical Context of Drechslerine Compound Series Discovery

The discovery of the drechslerine compound series is situated within the ongoing exploration of marine organisms, including associated microbes, as a source of novel and bioactive natural products. d-nb.info Investigations into fungal strains isolated from marine algae have been particularly fruitful in identifying new secondary metabolites. acs.org The genus Drechslera, also historically referred to as Helminthosporium, encompasses numerous terrestrial species known for their production of natural products, such as ophiobolins and eremophilane (B1244597) sesquiterpenes. acs.org The discovery of the drechslerines from a marine-derived Drechslera species expanded the known chemical diversity produced by this genus and highlighted the potential of marine environments as a source of unique compounds.

Methodologies for Isolation from Fungal Cultures

The isolation of Drechslerine D and other related compounds from Drechslera dematioidea involved a series of standard natural product isolation techniques applied to fungal cultures. These methodologies typically include cultivating the fungal strain under controlled conditions, extracting the metabolites produced, and then employing chromatographic methods to separate and purify individual compounds. d-nb.info

For the isolation of secondary metabolites like the drechslerines, the source fungal strain, Drechslera dematioidea, was subjected to mass cultivation. acs.orgresearchgate.netacs.org Fungal cultivation for natural product isolation commonly utilizes fermentation techniques, which can be broadly categorized into liquid state fermentation (LSF) and solid state fermentation (SSF). nih.gov In liquid state fermentation, the fungus is grown in an aqueous nutrient-rich medium. smartproteinproject.eu Key parameters such as temperature, agitation, and aeration are often monitored and controlled to optimize fungal growth and secondary metabolite production. smartproteinproject.eunih.gov While specific details for the mass cultivation of Drechslera dematioidea for drechslerine isolation may vary, the general principles of fungal fermentation aim to provide suitable conditions for the organism to produce the target compounds.

Following the fermentation period, secondary metabolites can be present within the fungal mycelium (intracellular) or released into the liquid culture medium (extracellular). Therefore, extraction protocols typically involve processing both the fungal biomass and the culture filtrate. nih.govmdpi.com

The culture filtrate is often separated from the biomass, for instance, by centrifugation and filtration. nih.gov The fungal biomass is typically washed and may be subjected to drying techniques, such as lyophilization, before extraction. nih.govnih.gov Extraction of compounds from the biomass and filtrate is achieved using various solvents based on the polarity of the target metabolites. Common organic solvents like methanol, hexane, chloroform, and diethyl ether are employed, often in partitioning steps to separate compounds based on their solubility. mdpi.com Advanced techniques like pressurized liquid extraction (PLE) can also be used for efficient extraction of intracellular compounds from dried biomass. nih.gov

Chromatographic methods are essential for separating the complex mixture of compounds obtained from fungal extracts and purifying the target metabolite, Drechslerine D. Various chromatographic techniques are employed, with liquid chromatography being a primary method for the isolation of drechslerines. d-nb.info

Preparative liquid chromatography (Prep LC) is a widely used technique for isolating compounds in sufficient quantities for detailed structural characterization and further studies. waters.comymc.eupharmagxp.comnih.gov This technique separates compounds based on their differential interactions with a stationary phase and a mobile phase. Common separation modes in Prep LC include reversed-phase and normal-phase chromatography. waters.comymc.eu Reversed-phase HPLC, which utilizes a stationary phase less polar than the mobile phase, is frequently applied for the purification of a wide range of compounds. waters.compharmagxp.com The process involves injecting the crude extract or a semi-purified fraction onto a preparative column and collecting fractions as the separated compounds elute. waters.compharmagxp.com Semi-preparative HPLC is used for purification on an intermediate scale, bridging the gap between analytical and large-scale preparative applications. ymc.eu While specific preparative LC parameters for Drechslerine D isolation may not be explicitly detailed in general literature, these approaches are fundamental to obtaining pure compounds from complex natural product extracts.

Gas chromatography (GC) is an analytical technique primarily used for separating and analyzing volatile or semi-volatile compounds based on their boiling points and interaction with the stationary phase in a heated column. chromatographyonline.comorganomation.comlibretexts.org While GC is often used for analysis and identification (e.g., GC-MS), techniques for high-resolution fractionation after GC separation exist, allowing for the collection of separated compounds. chromatographyonline.comnih.gov GC involves a mobile phase consisting of an inert gas that carries the volatilized sample through the column. organomation.comlibretexts.org Although liquid chromatography is the main technique cited for isolating the drechslerines, GC-based fractionation could potentially be applied for further purification or analysis of specific volatile fractions obtained during the isolation process, depending on the compound's properties. GC coupled with detectors like FID or MS is used to analyze the composition of fractions. researchgate.net

Chromatographic Separation Techniques

Preparative Liquid Chromatography Approaches

Identification of Natural Producers

The primary natural producer of Drechslerine D identified in the provided search results is the fungus Drechslera dematioidea. chemfaces.com

Fungal Taxonomy and Phylogeny of Pyrenophora dematioidea (syn. Drechslera dematioidea / Drechslera sp.)

Pyrenophora dematioidea is the currently accepted name for the fungus previously known by synonyms including Drechslera dematioidea. ontosight.aieppo.int Other synonyms include Marielliottia dematioidea and Helminthosporium dematioideum. ontosight.ai

The classification of this fungus is as follows:

Kingdom: Fungi ontosight.aigbif.org

Phylum: Ascomycota ontosight.aigbif.org

Class: Dothideomycetes ontosight.aigbif.org

Order: Pleosporales ontosight.aigbif.org

Family: Pleosporaceae ontosight.aigbif.org

Genus: Pyrenophora ontosight.aigbif.org

Species: P. dematioidea ontosight.aigbif.org

The genus Pyrenophora is well-supported as a monophyletic group within the family Pleosporaceae based on molecular phylogenetic analysis. mdpi.com The Drechslera anamorphs, or asexual states, traditionally associated with Pyrenophora species are also supported as genetically similar and conspecific with their teleomorphs (sexual states). mdpi.commycosphere.orgresearchgate.net Due to the move towards using a single name for fungi with both sexual and asexual states, Drechslera is often synonymized under Pyrenophora. mycosphere.orgresearchgate.netnih.gov Phylogenetic studies using DNA sequence data, such as ITS, GPDH, RPB2, nrSSU, and nrLSU, have provided the basis for the classification within Pyrenophora. mycosphere.orgresearchgate.net

Fungal Classification Table:

| Taxonomic Rank | Classification |

| Kingdom | Fungi |

| Phylum | Ascomycota |

| Class | Dothideomycetes |

| Order | Pleosporales |

| Family | Pleosporaceae |

| Genus | Pyrenophora |

| Species | P. dematioidea |

Ecological Niche of Producing Organisms (e.g., Algicolous Fungi, Endophytes)

Pyrenophora dematioidea (Drechslera dematioidea) is known to inhabit a range of ecological niches. It is described as a saprotrophic fungus, found in environments such as soil, plant debris, and decaying organic matter. ontosight.ai It is also a cosmopolitan species, occurring in many parts of the world. ontosight.ai

Importantly, Drechslera dematioidea has been identified as an algicolous fungus, meaning it is associated with algae. chemfaces.com Specifically, the isolation of Drechslera dematioidea that produced drechslerines, including Drechslerine D, was from the inner tissue of the marine red alga Liagora viscida. researchgate.netresearchgate.net

Beyond being algicolous, species within the genus Drechslera (and thus Pyrenophora) are also known as plant pathogens ontosight.aiapsnet.orgwikipedia.org, endophytes researchgate.netresearchgate.netresearchgate.netresearchgate.net, and saprobes involved in nutrient cycling mycosphere.orgresearchgate.net. While P. dematioidea is known as a plant pathogen causing diseases in various crops ontosight.ai, including leaf spots, blight, and root rot ontosight.ai, its role can vary. For instance, it has been reported as a pathogen on commercially cultivated pincushions (Leucospermum spp.) in South Africa, occurring even in their native habitat. apsnet.org It has also been found as a seedborne fungus in plants like Italian ryegrass (Lolium multiflorum). apsnet.orgresearchgate.net

The varying niche ecology demonstrated by species like P. dematioidea suggests adaptability to different environments. scispace.com The genus Drechslera is described as a complex of species commonly associated with algae and plants as endophytes or pathogens. researchgate.net The ecological roles of secondary metabolites produced by these fungi are an area of ongoing investigation, with suggestions that they may play a role in the interactions between the fungus and its host or environment. researchgate.net

Biosynthetic Pathways of Drechslerine D and Sesquiterpenoid Congeners

Elucidation of Precursor Building Blocks

All terpenoids, including sesquiterpenoids like Drechslerine D, originate from the universal five-carbon building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). kegg.jpnih.govcaister.commdpi.com These fundamental C5 units are condensed to form larger isoprenoid precursors. For sesquiterpenes (C15), the direct precursor is farnesyl diphosphate (FPP), a 15-carbon molecule formed by the head-to-tail condensation of three isoprene (B109036) units. kegg.jpnih.govmdpi.comwur.nlmdpi.com

Proposed Enzymatic Transformations

The biosynthesis of Drechslerine D from FPP involves a series of enzymatic transformations, including cyclization and subsequent modifications. While the precise enzymatic cascade leading directly to Drechslerine D is still an area of research, the general principles of sesquiterpene biosynthesis and the known transformations of related seco-sativene derivatives provide a framework for understanding the likely steps involved.

Early-Stage Terpenoid Biosynthesis (e.g., Mevalonic Acid Pathway, MEP Pathway)

The isoprene building blocks, IPP and DMAPP, are synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. kegg.jpnih.govcaister.compnas.orgbiorxiv.orgnih.gov

Mevalonic Acid (MVA) Pathway: Primarily localized in the cytosol of eukaryotic organisms, including fungi, the MVA pathway initiates with the condensation of acetyl-CoA molecules. nih.govbiorxiv.orgscielo.br This pathway is generally considered the main source of precursors for sesquiterpenes and triterpenes. kegg.jpcaister.combiorxiv.orgscielo.brbiorxiv.org The key enzymes in the MVA pathway include acetyl-CoA C-acetyltransferase (AACT), hydroxymethylglutaryl-CoA synthase (HMGS), and HMG-CoA reductase (HMGR), among others, leading to the formation of IPP. nih.govscielo.br

MEP Pathway: Located in the plastids of plants and also found in some prokaryotes and fungi, the MEP pathway synthesizes IPP and DMAPP from pyruvate (B1213749) and glyceraldehyde 3-phosphate. kegg.jpnih.govcaister.compnas.orgbiorxiv.orgnih.gov While traditionally associated with the biosynthesis of monoterpenes and diterpenes, there is evidence of crosstalk between the MVA and MEP pathways, and the MEP pathway can contribute precursors to sesquiterpene biosynthesis in certain organisms or under specific conditions. nih.govcaister.compnas.orgbiorxiv.org

The IPP and DMAPP produced by these pathways are then utilized by prenyltransferases, such as farnesyl diphosphate synthase (FPPS), to form FPP, the direct precursor for sesquiterpenes. kegg.jpnih.govmdpi.com

Sesquiterpene Synthase Catalysis

The pivotal step in sesquiterpene biosynthesis is the cyclization of FPP, catalyzed by sesquiterpene synthases (STSs), also known as sesquiterpene cyclases. mdpi.comwur.nlmdpi.combioinformatics.nl These enzymes are responsible for generating the diverse array of sesquiterpene carbon skeletons. mdpi.comwur.nlbioinformatics.nl The cyclization process is initiated by the ionization of FPP, often mediated by metal ions, leading to the formation of a carbocation intermediate. mdpi.combioinformatics.nlmdpi.com This highly reactive intermediate then undergoes a series of intramolecular cyclizations, rearrangements (such as hydride or methyl shifts), and ultimately termination by deprotonation or nucleophilic capture (e.g., by water) to yield the final cyclic or acyclic sesquiterpene scaffold. mdpi.combioinformatics.nlmdpi.comrsc.org

In the case of sativene (B1246779) and related seco-sativene sesquiterpenoids, a specific sesquiterpene synthase is required to catalyze the formation of the characteristic tricyclic sativene skeleton from FPP. researchgate.netresearchgate.net This cyclization likely involves a specific folding of the FPP substrate within the enzyme's active site and a defined cascade of carbocation rearrangements to generate the bicyclo[2.2.2]octane core of sativene.

Post-Cyclization Modifications (e.g., Hydroxylations, Oxidations, Rearrangements)

Following the initial cyclization of FPP to form the sativene skeleton, a series of post-cyclization modifications are necessary to arrive at the structure of Drechslerine D. Seco-sativene sesquiterpenoids are characterized by a cleaved carbon-carbon bond within the sativene framework, resulting in the seco-sativene skeleton. researchgate.netnih.govacs.org These modifications often involve enzymes such as cytochrome P450 monooxygenases (P450s) and other tailoring enzymes like oxidases, reductases, and isomerases. beilstein-journals.orgtandfonline.comnih.govnih.govnih.gov

Research on the biosynthesis of seco-sativene analogues in fungi like Bipolaris sorokiniana has revealed key enzymatic steps involved in the oxidative cleavage of the sativene skeleton. A cytochrome P450 enzyme has been implicated in the cleavage of a specific carbon-carbon bond (e.g., C14-C15 bond) in sativene, leading to the seco-sativene scaffold. researchgate.netnih.gov Further modifications, such as hydroxylations, oxidations (e.g., conversion of alcohol groups to aldehydes or carboxylic acids), and potentially other rearrangements, are then carried out by additional enzymes to generate the diverse functionalities observed in seco-sativene derivatives like Drechslerine D. researchgate.netbeilstein-journals.orgnih.govnih.gov The specific positions and types of these modifications are enzyme-catalyzed and contribute significantly to the final structure and biological activity of the compound.

Identification of Biosynthetic Gene Clusters

In fungi, genes encoding enzymes involved in a specific metabolic pathway are often physically clustered together in the genome, forming biosynthetic gene clusters (BGCs). wikipedia.orgnih.govplos.org These clusters facilitate the coordinated regulation of gene expression and the efficient production of secondary metabolites. wikipedia.orgnih.gov Identifying the BGC responsible for Drechslerine D biosynthesis is crucial for understanding the complete set of enzymes involved and for potential biotechnological applications.

While a specific BGC for Drechslerine D has not been explicitly detailed in the search results, studies on related seco-sativene sesquiterpenoids in fungi have led to the identification of BGCs containing genes for terpene cyclases (sesquiterpene synthases) and cytochrome P450 enzymes responsible for the formation and modification of the sativene/seco-sativene scaffold. researchgate.netnih.gov For example, a minimal BGC containing a sesquiterpene cyclase (SatA) and a cytochrome P450 (SatB) was found to be responsible for the biosynthesis of sativene and its oxidative conversion to seco-sativene derivatives in B. sorokiniana. researchgate.netnih.gov It is highly probable that the genes encoding the enzymes for Drechslerine D biosynthesis are similarly organized within a BGC in Drechslera dematioidea. Genome sequencing and mining techniques are powerful tools for identifying such clusters by searching for genes encoding known terpenoid biosynthesis enzymes (like STSs and P450s) and other tailoring enzymes in close proximity. plos.orgfrontiersin.org

Comparative Biosynthesis with Structurally Related Sesquiterpenoids (e.g., Sativene Derivatives)

Drechslerine D belongs to the class of seco-sativene sesquiterpenoids, which are structurally related to the tricyclic sesquiterpene sativene. researchgate.netnih.govacs.org The biosynthesis of these compounds shares common initial steps but diverges in the later stages of modification.

The biosynthesis of both sativene and seco-sativene derivatives begins with the cyclization of FPP catalyzed by a sativene synthase to form the sativene skeleton. researchgate.netresearchgate.netnih.gov The divergence occurs in the subsequent enzymatic steps. While sativene itself may undergo further modifications like epoxidation, seco-sativene derivatives like Drechslerine D involve the oxidative cleavage of the sativene ring system. researchgate.netresearchgate.netnih.gov This ring cleavage, often mediated by cytochrome P450 enzymes, is a defining step in the biosynthesis of seco-sativene compounds. researchgate.netnih.gov

Comparative biosynthetic studies with other sativene derivatives isolated from Drechslera dematioidea and related fungi can help elucidate the specific enzymatic transformations that lead to the unique structural features of Drechslerine D. researchgate.netmdpi.comresearchgate.net For instance, comparing the enzymes involved in the biosynthesis of Drechslerine D with those producing other seco-sativene analogues or even oxygenated sativene derivatives from the same organism can highlight the specific enzymes responsible for the hydroxylation patterns, oxidation states, and the precise ring cleavage observed in Drechslerine D. This comparative approach, often involving gene knockout or overexpression studies and in vitro enzymatic assays, is essential for fully mapping the biosynthetic pathway.

Total Synthesis and Synthetic Methodologies of Drechslerine D and Analogs

Retrosynthetic Analysis Strategies

Retrosynthetic analysis is a fundamental technique in planning the synthesis of complex organic molecules. It involves working backward from the target molecule, disconnecting bonds step-by-step to arrive at simpler, readily available starting materials kccollege.ac.insathyabama.ac.in. This process is guided by known chemical reactions and aims to identify a feasible synthetic pathway kccollege.ac.in. For Drechslerine D, retrosynthetic analysis would involve identifying key disconnections and functional group interconversions (FGIs) that simplify the complex bicyclo[3.2.1]octane core and its associated functional groups researchgate.netresearchgate.net. The goal is to break down the target molecule into manageable fragments or synthons, which have readily available synthetic equivalents sathyabama.ac.in.

Key Stereoselective and Chemo-selective Reactions

Stereoselective and chemoselective reactions are critical for the efficient and precise construction of complex molecules with multiple functional groups and stereocenters, such as Drechslerine D youtube.com. Stereoselectivity refers to the preferential formation of one stereoisomer over others, while chemoselectivity involves the selective reaction of one functional group in the presence of others youtube.com.

Palladium-Catalyzed Transformations (e.g., Allylation, Reductions, Carbonylation)

Palladium-catalyzed reactions are powerful tools in organic synthesis, widely used for carbon-carbon bond formation and functional group transformations nih.govdiva-portal.org. These reactions often exhibit high chemo- and stereoselectivity. In the context of drechslerine synthesis, palladium-catalyzed reactions have been highlighted as key steps. Specifically, palladium-catalyzed diastereoselective allylation, conjugate reduction, and carbon monoxide insertion have been employed in the total synthesis of drechslerines A and B, which share a similar bicyclic framework with Drechslerine D researchgate.netresearchgate.net. Palladium-catalyzed allylic alkylation of ketone enolates is a known method for forming C(sp3)–C(sp3) bonds with control over stereochemistry nih.govuni-saarland.de. Palladium-catalyzed carbonylation reactions are valuable for introducing carbonyl groups into organic molecules and have found applications in natural product synthesis researchgate.netscielo.brnih.govmdpi.com. The synthesis of drechslerine B, for instance, utilized palladium-catalyzed carbon monoxide insertion as a key step researchgate.net.

Intramolecular Cyclization Reactions (e.g., Aldol (B89426), Diels-Alder)

Intramolecular cyclization reactions are crucial for forming the cyclic systems present in Drechslerine D. These reactions involve the reaction of two functional groups within the same molecule to create a ring structure.

The intramolecular aldol reaction is a well-established method for forming cyclic β-hydroxy carbonyl compounds or α,β-unsaturated carbonyl compounds and has been applied in the synthesis of various natural products nih.gov. The total synthesis of drechslerine B, for example, featured an intramolecular aldol reaction as a key step researchgate.netresearchgate.net.

The Diels-Alder reaction is a powerful cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile organicreactions.orgmasterorganicchemistry.com. The intramolecular version of the Diels-Alder reaction is particularly useful for constructing complex polycyclic systems, forming two rings in a single step with high regio- and stereoselectivity organicreactions.orgmasterorganicchemistry.com. This reaction is considered for the synthesis of molecules containing a six-membered ring fused to another ring organicreactions.org. The application of a Diels-Alder reaction has been reported in a strategy to synthesize the core structure of Drechslerine D researchgate.netresearchgate.netresearchgate.net.

Synthetic Route Optimization and Efficiency Studies

Optimization of synthetic routes is essential to improve the yield, reduce the number of steps, minimize waste, and lower the cost of producing a target molecule. For complex natural products like Drechslerine D, optimizing stereoselectivity, chemoselectivity, and reaction conditions is paramount to achieving an efficient synthesis. While specific optimization studies solely focused on Drechslerine D are not detailed in the provided text, the general principles of synthetic optimization, including the development of more efficient methodologies and the use of catalysts to improve selectivity and yield, are applicable rroij.comcaltech.edu. Research into improving the production of metabolites from Drechslera species, the natural source of drechslerines, through methods like fermentation optimization, also relates to efficiency, albeit at a biological production level escholarship.orgresearchgate.net.

Development of Novel Methodologies Inspired by Drechslerine D Synthesis

The challenges encountered during the total synthesis of complex natural products often drive the development of novel synthetic methodologies. The intricate structures and specific functional group arrangements of molecules like Drechslerine D necessitate the invention of new reactions or improvements upon existing ones to achieve efficient and selective transformations. The application of palladium-catalyzed reactions and intramolecular cyclizations in drechslerine synthesis highlights the importance of these versatile tools researchgate.netresearchgate.net. While the provided information does not explicitly detail novel methodologies inspired by Drechslerine D synthesis, the work on related drechslerines, utilizing specific palladium-catalyzed transformations and intramolecular reactions, contributes to the broader knowledge base of synthetic organic chemistry, potentially inspiring future methodological developments researchgate.netresearchgate.net. The ongoing search for more efficient and sustainable synthetic protocols in organic chemistry, including the development of new catalytic systems and reaction conditions, is a continuous process influenced by the challenges posed by complex synthetic targets scielo.brnih.gov.

Mechanistic Investigations of Biological Activities of Drechslerine D

In Vitro Biological Activity Profiling

Research into Drechslerine D and related compounds from sources such as marine-derived fungi has revealed a spectrum of in vitro biological activities.

Antimicrobial Activity Studies

Studies have explored the potential of Drechslerine D and structurally related compounds to inhibit the growth of various microorganisms, including bacteria and fungi.

While direct data on Drechslerine D's antibacterial efficacy against specific strains like Staphylococcus aureus, MRSA, and Escherichia coli is limited in the provided information, studies on related compounds from the same fungal genus, Drechslera, offer insights. Some compounds isolated from Drechslera dematioidea, specifically compounds 5-8 and 10, demonstrated moderate activity against common Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 12.5 to 100 μg/mL. ctdbase.org Compound 5 also exhibited activity against clinical resistant S. aureus strains. ctdbase.org Additionally, a compound referred to as 7, also from Drechslera dematioidea, showed inhibitory activity against Escherichia coli. ctdbase.org

Investigations into the antifungal properties of compounds from Drechslera dematioidea have shown activity against certain fungal species. Compound 5 from this fungus displayed synergistic antifungal activity against Candida albicans, with MIC values between 12.5 and 25 μg/mL. ctdbase.org Another compound, referred to as 8 from the same source, exhibited antifungal activity against Microbotryum violaceum. ctdbase.org

Antibacterial Efficacy (e.g., against Staphylococcus aureus, MRSA, Escherichia coli)

Antiparasitic Activity Investigations (e.g., Antiplasmodial Activity)

Drechslerine D has shown notable activity in antiparasitic assays, specifically against the malaria-causing parasite Plasmodium falciparum. Drechslerine D demonstrated activity against P. falciparum strains K1 and NF 54. nih.gov The inhibitory concentrations (IC50) were measured as 5.1 µg/mL for the K1 strain and 3.7 µg/mL for the NF 54 strain. nih.gov Related compounds, Drechslerines E and G, also exhibited antiplasmodial activity against two P. falciparum strains with IC50 values of 20.2 µM or less. researchgate.net

Table 1: Antiplasmodial Activity of Drechslerine D against Plasmodium falciparum

| Compound | P. falciparum Strain | IC50 (µg/mL) |

| Drechslerine D | K1 | 5.1 |

| Drechslerine D | NF 54 | 3.7 |

Plant-Host Interaction Studies

Compounds produced by Drechslera species are known to exhibit toxicity to plants, suggesting a role in plant-pathogen interactions. researchgate.net

While direct experimental data on the phytotoxic effects of Drechslerine D on corn or foxtails was not explicitly found in the provided search results, a related compound, referred to as 8 and isolated from Drechslera dematioidea, has shown phytotoxicity on corn leaves. ctdbase.org This finding, along with the known phytotoxic nature of other metabolites from the Drechslera genus such as drechslerine B, helminthosporal (B1208536) acid, and helminthosporic acid which have displayed strong phytotoxic effects on corn leaves, indicates the potential for compounds from this fungal source to impact plant tissues.

Plant Growth Regulatory Effects (e.g., Arabidopsis thaliana seedling growth)

Studies have indicated that seco-sativene analogues, a class of compounds that includes Drechslerine D, can exhibit phytotoxic or plant growth-promoting activities. While the precise mechanisms and structure-activity relationships for these effects are not fully clear, the potential for modulating plant growth has been noted. researchgate.net The use of microbial bioactive compounds, such as those produced by fungi, is considered an effective strategy to enhance plant health by suppressing pathogens or stimulating growth. researchgate.net Research utilizing Arabidopsis thaliana as a model system has been employed to screen for and evaluate the effects of various plant growth regulators. nih.govnih.gov These studies aim to understand how different compounds influence plant growth and development. nih.govpbsociety.org.plresearchgate.net The mechanisms of growth regulation in plants are increasingly understood to be dependent on sugar availability, involving signaling pathways that include hexokinase, trehalose-6-phosphate, and TOR protein kinase. pbsociety.org.plresearchgate.net Changes in sugar concentration affect various plant processes, including cell division, germination, and vegetative growth, often independently of their basic metabolic functions. pbsociety.org.plresearchgate.net

Enzyme Inhibition Assays (e.g., Tyrosine Kinase p56)

Enzyme inhibition assays are crucial for understanding how a compound interacts with specific biological targets. Tyrosine kinases are a significant class of enzymes involved in numerous cellular processes, and their dysregulation is linked to various diseases. nih.govfrontiersin.org Inhibitors targeting tyrosine kinases disrupt signal transduction pathways by binding to the enzyme, often at the ATP-binding site. nih.govcreative-diagnostics.com This can occur in different ways, with Type I inhibitors binding to the active kinase and Type II inhibitors binding to inactive kinases. nih.gov The inhibition of tyrosine kinases can impact downstream cellular biology, including cell growth, migration, differentiation, and apoptosis. nih.gov While the specific interaction of Drechslerine D with tyrosine kinase p56 is mentioned as an example in the outline, general research on enzyme inhibition assays involving kinases highlights the importance of both biochemical and cell-based assays for evaluating inhibitor potency and understanding their effects within a cellular context. reactionbiology.comnih.gov Biochemical assays can provide initial screening data, but cell-based assays are essential to confirm functional inhibition in a more complex physiological environment. reactionbiology.com

Cellular and Molecular Mechanism of Action Studies

Investigating the cellular and molecular mechanisms of action provides insights into how a compound exerts its biological effects at a fundamental level. This involves identifying the specific cellular targets, understanding how cellular pathways and signaling networks are modulated, examining interactions with microbial communities, and characterizing the induction of specific cellular responses. nih.govresearchgate.netnih.govbiorxiv.org

Target Identification and Validation in Cellular Models

Identifying the specific molecular targets of a compound within cellular models is a critical step in elucidating its mechanism of action. rapidnovor.comresearchgate.net Various approaches are employed for target identification, including affinity-based methods, phenotypic screens, genetic approaches, and computational predictions. researchgate.net Cellular models, such as cell lines, are widely used for this purpose, allowing researchers to study the effects of compounds in a controlled environment. rapidnovor.comhorizondiscovery.com Target validation confirms the relevance of the identified target to the observed biological activity and its potential as a therapeutic or biological control target. rapidnovor.com This process often involves demonstrating a direct link between modulating the target's activity and the resulting cellular phenotype. rapidnovor.com Functional genomic screening and cell panel screening can be combined to identify and validate targets, providing insights into gene and pathway involvement and assessing responsiveness across different cellular backgrounds. horizondiscovery.com

Modulation of Cellular Pathways and Signaling Networks

Cellular pathways and signaling networks are complex systems that govern a wide range of cellular functions. universiteitleiden.nlresearchgate.netnih.govnews-medical.net Compounds can exert their effects by modulating these networks, altering the flow of information within the cell. universiteitleiden.nlresearchgate.netnews-medical.net Signal transduction pathways, for instance, enable cells to respond to stimuli by triggering a cascade of molecular events that ultimately lead to changes in cellular behavior or gene expression. researchgate.net Kinases, including tyrosine kinases, are key components of many signaling pathways, and their modulation can have significant downstream effects. nih.govnews-medical.net Extracellular vesicles have also been suggested to modulate cellular signaling pathways by interacting with target cells. oaepublish.com Understanding how Drechslerine D interacts with and modulates specific cellular pathways and signaling networks is crucial for a comprehensive understanding of its biological activities.

Structure Activity Relationship Sar Studies of Drechslerine D Analogs

Design and Synthesis of Structural Analogs

The synthesis of the core structure of Drechslerine D, the bicyclo[3.2.1]octanone framework, has been explored through sequential reactions, including Diels-Alder reactions and rearrangements. researchgate.netresearchgate.netresearchgate.net This indicates that synthetic methodologies exist to create structural variations of the Drechslerine D scaffold. Analogs could be designed by modifying different parts of the molecule, such as the substituents on the bicyclo[3.2.1]octane core, the side chain, or the furanone moiety. The introduction of molecular rigidity has been suggested as a strategy to enhance binding to certain targets, which could be relevant in the design of Drechslerine D analogs for specific biological activities. biocrick.com

Correlating Structural Modifications with Altered Biological Activity

Studies on related seco-sativene sesquiterpenoids have begun to elucidate some correlations between structure and activity. For instance, the presence of a 5-CH₂OH group has been suggested as a potentially potent active group for phytotoxicity in some seco-sativenes. researchgate.net Similarly, the number of phenolic hydroxyl groups in certain compounds has been correlated with antioxidative activities. d-nb.info While these findings are not directly about Drechslerine D, they illustrate the principle that specific functional groups and structural features within this class of compounds can influence their biological effects.

For Drechslerine D itself, it has demonstrated antiplasmodial activity against P. falciparum strains K1 and NF 54 with IC₅₀ values of 5.1 µg/mL and 3.7 µg/mL, respectively. d-nb.info A related compound, drechsleral, also showed antiplasmodial activity. d-nb.info Comparing the structures and activities of naturally occurring seco-sativene derivatives like Drechslerine D, Drechslerine E, Drechslerine F, and Drechslerine G could provide initial insights into how variations in hydroxylation patterns or other structural differences affect biological activity. uoa.gr

To systematically correlate structural modifications with altered biological activity for Drechslerine D, a series of carefully designed analogs would need to be synthesized and their biological activities evaluated in relevant assays (e.g., antiplasmodial, antifungal, or other activities depending on the research focus).

Pharmacophore Identification for Biological Efficacy

Based on the limited information available specifically on Drechslerine D's SAR, a detailed pharmacophore model has not been identified in the provided search results. However, the concept of pharmacophore identification is crucial in understanding the key structural features required for a molecule to exert its biological effect.

In the context of related research on histone deacetylase (HDAC) inhibitors, pharmacophore homology between different targets has been explored to understand binding profiles. biocrick.com This suggests that for Drechslerine D, identifying the specific molecular interactions and the essential functional groups or spatial arrangements responsible for its observed antiplasmodial or other activities would require detailed experimental and computational studies. Such studies would typically involve:

Synthesis and testing of a focused library of Drechslerine D analogs with systematic variations.

Conformational analysis of active and inactive compounds.

Molecular docking studies with potential biological targets (if known).

Computational pharmacophore modeling based on the structures and activities of the studied compounds.

Identifying the pharmacophore of Drechslerine D would provide valuable information for the rational design of more potent and selective analogs with improved biological efficacy.

Analytical Methodologies for Detection and Quantification in Research Settings

Chromatographic Techniques for Trace Analysis

Chromatographic techniques are fundamental for separating Drechslerine D from other compounds present in a sample matrix. This separation is essential before detection and quantification, especially when dealing with complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of fungal metabolites, including those structurally related to Drechslerine D. HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. The choice of stationary phase (e.g., reversed-phase or normal-phase) and mobile phase composition is optimized to achieve efficient separation of the target analyte.

In studies involving Drechslerine D and other secondary metabolites from marine-derived fungi, HPLC systems equipped with various detectors have been employed. A Merck-Hitachi system with an L-6200A Intelligent Pump and a L-4500A diode array detector (DAD) has been utilized. nih.gov Additionally, a system with a Waters associates chromatography pump and a Knauer Differential refractometer has also been reported for the analysis of such compounds. nih.gov The use of a diode array detector allows for the detection of compounds based on their UV-Vis absorbance spectra, providing both qualitative and quantitative information. bioregistry.io Normal phase HPLC using a Si60 column and UV detection has also been reported in the context of analyzing compounds including (+)-Drechslerine D.

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including faster analysis times, improved resolution, and increased sensitivity. These enhancements are achieved by using columns packed with smaller particles (typically less than 2 µm) and operating at higher pressures.

While specific UHPLC parameters solely for Drechslerine D were not extensively detailed in the search results, UHPLC coupled with mass spectrometry (UHPLC-MS) has been successfully applied to the analysis of seco-sativene sesquiterpenoids, a class of compounds that includes Drechslerine B. This suggests that UHPLC is a suitable technique for achieving high-resolution separation of Drechslerine D from closely related metabolites within complex extracts. The benefits of UHPLC, such as superior separation of complex samples and increased mass sensitivity, make it a valuable tool in the research of natural products like Drechslerine D.

Gas Chromatography (GC) is primarily used for the separation and analysis of volatile or semi-volatile compounds. While Drechslerine D is a sesquiterpenoid and may not be sufficiently volatile for direct GC analysis without derivatization, GC, particularly when coupled with mass spectrometry (GC-MS), is a standard technique for profiling the volatile organic metabolites produced by fungi.

In the context of analyzing fungal extracts, GC-MS has been used to identify various compounds, including triterpenoids and steroids, depending on the extraction method and the volatility of the analytes. If Drechslerine D or its derivatives were found to be sufficiently volatile or could be appropriately derivatized, GC could potentially be part of an analytical strategy, although LC-based methods are more commonly reported for this class of compounds. Derivatization in GC is often employed to increase volatility, improve thermal stability, or enhance detector response for compounds that are not amenable to direct analysis.

Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Mass Spectrometry-Based Detection Strategies

Mass Spectrometry (MS) provides highly sensitive and selective detection and identification of compounds based on their mass-to-charge ratio (m/z). When coupled with chromatographic techniques, MS becomes a powerful tool for analyzing complex mixtures and confirming the identity of separated compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable techniques for the identification and quantification of fungal metabolites, including Drechslerine compounds. LC-MS is particularly well-suited for the analysis of less volatile and more polar compounds, such as many natural products. GC-MS is typically applied to more volatile analytes or those that can be made volatile through derivatization.

LC-MS analysis methods have been specifically mentioned in the context of studying metabolites from dark septate endophytes, which can produce compounds like drechslerine. These techniques allow for the detection of compounds based on their mass spectra, providing molecular weight information and aiding in tentative identification. LC-MS is widely used for metabolite profiling, enabling researchers to get a comprehensive view of the compounds present in a sample.

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis. This technique offers enhanced specificity and sensitivity compared to single-stage MS by allowing for the fragmentation of selected ions and the analysis of their resulting fragment ions.

For the analysis of complex samples containing Drechslerine D, LC-MS/MS is a powerful tool. By selecting the precursor ion corresponding to Drechslerine D and then fragmenting it, a unique fragmentation pattern is generated. This pattern serves as a highly specific fingerprint for confirming the identity of Drechslerine D, even in the presence of coeluting compounds. Furthermore, MS/MS in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode can provide highly sensitive quantification by monitoring specific precursor-to-product ion transitions.

UHPLC coupled with quadrupole time-of-flight tandem mass spectrometry (UHPLC-Q-TOF-MS/MS) has been successfully applied to analyze seco-sativene sesquiterpenoids, a class that includes Drechslerine B. This approach utilizes the high separation power of UHPLC and the accurate mass and fragmentation capabilities of Q-TOF-MS/MS for the detection and structural characterization of these compounds. The fragmentation patterns obtained from MS/MS analysis are crucial for the identification of known compounds and the elucidation of the structures of new analogues.

LC-MS and GC-MS for Metabolite Profiling and Quantification

Capillary Electrophoresis (CE) for Complex Mixture Separation

Capillary Electrophoresis (CE) is a powerful separation technique widely applied in the analysis of complex mixtures, including plant and fungal secondary metabolites nih.govresearchgate.netnih.govctdbase.orgvdoc.pub. CE separates analytes based on their charge and size within a narrow capillary tube filled with an electrolyte solution, under the influence of an applied electric field nih.govvdoc.pub. This electrokinetic separation mechanism offers high separation efficiency, low solvent consumption, and requires minimal sample volumes compared to traditional chromatographic methods like HPLC nih.gov.

Various modes of CE exist, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), which can be optimized by adjusting parameters like voltage, temperature, buffer concentration, pH, and the addition of organic modifiers or micelles to influence the separation of diverse compounds nih.govnih.gov. CE has been successfully employed for the analysis of different classes of secondary metabolites, including phenolic acids, flavonoids, alkaloids, and terpenes nih.govresearchgate.netnih.gov. Its ability to efficiently separate charged and neutral molecules makes it a valuable tool for profiling the complex chemical composition of biological extracts from sources like Drechslera species, from which Drechslerine D is isolated bidepharm.com. The high resolving power of CE is particularly advantageous when dealing with samples containing numerous structurally similar compounds, facilitating the isolation and analysis of specific components like Drechslerine D from its native matrix vdoc.pub.

Advanced Detection Modalities (e.g., Fluorescence, Optical)

While standard UV-Vis detection is commonly used in conjunction with separation techniques like CE and HPLC, advanced detection modalities such as fluorescence and other optical methods can offer enhanced sensitivity and selectivity for the detection and quantification of target analytes in research.

Fluorescence detection relies on the ability of a molecule to absorb light at a specific excitation wavelength and emit light at a longer, characteristic emission wavelength. This technique is known for its high sensitivity, allowing for the detection of analytes at very low concentrations. While Drechslerine D itself may or may not be intrinsically fluorescent, derivatization strategies involving the labeling of the compound with a fluorescent tag could enable its detection using fluorescence detectors. This approach is commonly used for the analysis of non-fluorescent compounds, such as amino acids, to improve detection limits.

Other optical detection methods, including those used in biosensing technologies, leverage various optical principles to detect and quantify analytes. These can involve changes in light absorbance, scattering, or refractive index upon interaction with the analyte. The application of such advanced optical detection modalities in conjunction with separation techniques like CE could potentially provide alternative or more sensitive ways to detect Drechslerine D, especially in complex biological samples where matrix interference might be a concern for standard UV-Vis detection. Research in this area focuses on developing highly sensitive and specific optical sensors capable of recognizing and quantifying target molecules.

Strategies for Enantiomeric Separation and Quantification

Chiral compounds, which exist as stereoisomers (enantiomers) that are non-superimposable mirror images, often exhibit different biological activities. Therefore, the ability to separate and quantify individual enantiomers is crucial in natural product research. While the specific stereochemistry or existence of enantiomers for Drechslerine D was not detailed in the provided search results, its sesquiterpenoid structure suggests the potential for chiral centers.

Enantiomeric separation is typically achieved using chromatographic techniques, most commonly High-Performance Liquid Chromatography (HPLC) and increasingly Capillary Electrophoresis (CE), employing chiral stationary phases (CSPs) or chiral selectors in the mobile phase. CSPs are designed with a chiral selector that can interact differently with each enantiomer, leading to their separation as they pass through the column. Similarly, in CE, chiral selectors added to the background electrolyte can form transient diastereomeric complexes with the enantiomers, resulting in differential migration times.

Strategies for enantiomeric separation can involve direct or indirect methods. The direct method utilizes a chiral stationary phase or mobile phase additive to separate the enantiomers directly. The indirect method involves derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. The choice of chiral stationary phase or selector and optimization of mobile phase composition (in chromatography) or background electrolyte (in CE) are critical for achieving adequate resolution between enantiomers. Quantification of individual enantiomers after separation is typically performed using detectors like UV-Vis or mass spectrometry. The development of robust and accurate methods for enantiomeric separation and quantification is essential for understanding the specific biological roles and activities of individual stereoisomers of chiral natural products.

Ecological and Biotechnological Research Implications of Drechslerine D

Role in Microbial Chemical Ecology

Microbial chemical ecology explores the diverse ways microorganisms use chemical signals to interact with their environment and with other organisms. These chemical signals, known as "infochemicals," can convey information about trophic status, cell fate, and life history, mediating interactions such as predator-prey dynamics, allelopathy, mate selection, and host-pathogen relationships. aanmelder.nl Microorganisms produce a vast array of secondary metabolites, including terpenoids, which play significant roles in these chemical interactions. rsc.org While the specific role of Drechslerine D in microbial chemical ecology is an active area of research, studies on related compounds and the producing organisms provide insights.

Fungal endophytes, such as Drechslera species, are known to produce bioactive compounds that influence plant health and growth and can act against plant pathogens. researchgate.net These metabolites can function in direct antibiosis against harmful organisms, trigger systemic plant defense, or enhance nutrient uptake. researchgate.net The production of such compounds by endophytes contributes to the chemical communication within the soil microbial community and between microorganisms and plants. knaw.nl For instance, an endophyte identified as Drechslera sp. strain 678, isolated from an Australian native grass, demonstrated efficacy against several plant pathogens, suggesting its involvement in chemical defense mechanisms within its ecological niche. researchgate.net

Potential as Research Probes or Biochemical Tools

Small molecules with well-defined biological potency, selectivity, and cell permeability are valuable as chemical probes or tools to investigate complex biological systems. nih.govnih.gov They are crucial for validating molecular targets in research and can serve as pathfinder molecules, informing the design and evaluation of biological assays. nih.gov The potential of Drechslerine D as a research probe or biochemical tool stems from its biological activity, as indicated by its potential applications in agriculture and bioremediation. biosynth.com

Further characterization of Drechslerine D's specific molecular targets and mechanisms of action is necessary to fully realize its potential as a research tool. Understanding how it interacts with biological pathways at a molecular level could provide valuable insights into microbial interactions, plant defense mechanisms, or enzymatic processes relevant to bioremediation. The study of natural products from microorganisms, including compounds like Drechslerine D, often reveals novel structures and bioactivities that can be leveraged for developing new research tools. researchgate.netescholarship.org

Considerations for Bioremediation Applications (e.g., MTBE degradation)

Bioremediation utilizes biological agents, primarily microorganisms, to clean up environmental pollutants. epa.gov Methyl tert-butyl ether (MTBE) is a common gasoline additive that has become a significant groundwater contaminant due to its high solubility and mobility. nih.govpsu.edu MTBE is considered recalcitrant to biodegradation under anaerobic conditions, but aerobic microbial degradation has been demonstrated by both mixed and pure cultures. epa.govnih.gov

Research indicates that certain Drechslera species, such as strain 678, possess the capability to degrade MTBE. researchgate.net This suggests that compounds produced by this fungus, potentially including Drechslerine D, could play a role in the enzymatic processes involved in MTBE degradation. The degradation pathway of MTBE often involves an initial attack by a monooxygenase, sometimes characterized as a cytochrome P-450, leading to the production of tert-butyl alcohol (TBA), which can be further metabolized. nih.gov While the direct involvement of Drechslerine D in this specific enzymatic pathway requires further investigation, the association of its producing organism with MTBE degradation highlights its potential relevance in bioremediation strategies.

The effectiveness of MTBE bioremediation can be influenced by factors such as the presence of co-substrates and the availability of oxygen. epa.govuvm.edu While natural attenuation of MTBE can be slow, advancements in understanding the microbiology of its degradation offer promising possibilities for biological treatment of contaminated water and soil. nih.gov

Applications in Agricultural Biocontrol Strategies

Agricultural biocontrol involves using living organisms or natural substances to prevent or reduce damage and diseases caused by agricultural pests and pathogens. researchgate.netibma-global.org This approach is seen as a more sustainable alternative to chemical pesticides, offering benefits such as reduced environmental pollution and lower risks to human and animal health. researchgate.netibma-global.orgisam.education

Endophytic fungi, like Drechslera species, are a significant source of bioactive compounds with potential applications in agricultural biocontrol. researchgate.netresearchgate.net These fungi can colonize plants symbiotically and produce secondary metabolites that suppress phytopathogens. researchgate.net The Drechslera sp. strain 678, which produces bioactive metabolites including an alkynyl substituted epoxycyclohexenone derivative with antifungal activity, has shown efficacy against plant pathogens such as Pythium ultimum, Rhizoctonia solani, Botrytis cinerea, and Alternaria alternata. researchgate.net

This research suggests that Drechslerine D, as a metabolite of a Drechslera species known for its biocontrol capabilities, may contribute to the antifungal properties observed in the extracts. The use of such natural compounds aligns with the principles of integrated pest management and sustainable agriculture, aiming to enhance functional biodiversity and soil health. ibma-global.orgisam.educationagroeco.org Further research is needed to isolate and specifically evaluate the biocontrol activity of Drechslerine D against a range of agricultural pests and pathogens and to understand its mechanisms of action in this context.

Here is a table summarizing some research findings related to the Drechslera sp. strain 678 and its metabolites:

| Producing Organism | Metabolites Mentioned | Demonstrated Activity | Potential Application Areas |

| Drechslera sp. strain 678 | Monocerin, Alkynyl substituted epoxycyclohexenone derivative | Antifungal activity, MTBE degradation capability | Biocontrol, Bioremediation (MTBE) |

Future Research Directions and Unexplored Avenues for Drechslerine D

Advanced Mechanistic Characterization of Biological Activities

Current research indicates that Drechslerine D exhibits antiplasmodial activity against Plasmodium falciparum strains K1 and NF 54, and also inhibits the activity of tyrosine kinase p56 lck nih.gov. However, the precise molecular mechanisms underlying these activities require further in-depth investigation. Future studies should aim to identify the specific protein targets involved in its antiplasmodial effect beyond general enzyme inhibition. Detailed kinetic and binding studies are needed to characterize the interaction of Drechslerine D with p56 lck and potentially other kinases or enzymes critical to disease pathways. Furthermore, exploring the cellular pathways affected by Drechslerine D in relevant biological systems, such as malaria parasites or specific human cell lines, would provide crucial insights into its mode of action. Techniques such as proteomics, metabolomics, and advanced cell imaging could be employed to delineate the cascade of events triggered by Drechslerine D exposure. Understanding these mechanisms at a molecular level is essential for assessing its therapeutic potential and guiding structural modifications.

Exploration of Novel Biosynthetic Pathways and Enzymes

The seco-sativene sesquiterpenoids, including the drechslerines, possess a distinct bicyclo[3.2.1]octane core, implying an unusual biosynthetic pathway nih.gov. While possible biosynthetic routes for related compounds have been proposed, the specific enzymatic machinery and genetic clusters responsible for the biosynthesis of Drechslerine D in Drechslera dematioidea are not yet fully elucidated nih.gov. Future research should focus on identifying the genes encoding the enzymes involved in the cyclization, oxidation, and other tailoring steps that lead to the formation of Drechslerine D. This could involve genomic and transcriptomic analysis of the producing fungus under different culture conditions. Characterization of novel enzymes, such as terpene cyclases and cytochrome P450 enzymes, could reveal unique biocatalytic strategies employed by the fungus. Understanding the biosynthetic pathway at this level would not only provide insights into the natural production of this compound but also open possibilities for pathway engineering and heterologous expression in more tractable hosts for sustainable production.

Development of Chemoenzymatic or Biosynthetic Synthetic Routes

The complex structure of Drechslerine D presents challenges for traditional total synthesis. The development of efficient and scalable synthetic routes is crucial for providing sufficient material for comprehensive biological evaluation and potential development. Chemoenzymatic and biosynthetic approaches represent promising avenues for future research in this area youtube.comwikipedia.org. Chemoenzymatic synthesis could leverage the specificity of enzymes for key steps, such as stereoselective oxidations or cyclizations, in combination with chemical transformations to assemble the molecule. Biosynthetic engineering, informed by the elucidation of the natural pathway (as discussed in 10.2), could involve manipulating the fungal host or reconstituting the pathway in a heterologous system to produce Drechslerine D or its precursors. Research in this direction should focus on identifying suitable enzymatic catalysts, developing efficient reaction sequences, and optimizing fermentation or in vitro enzyme reaction conditions. These approaches have the potential to provide more sustainable and cost-effective methods for accessing Drechslerine D compared to purely chemical synthesis.

Investigation of Potential Biological Targets in Underexplored Systems

Drechslerine D was isolated from a fungus associated with a marine alga, highlighting the marine environment as a source of structurally diverse natural products with various biological activities nih.gov. Given the known antiplasmodial and enzyme inhibitory activities, future research should explore the potential of Drechslerine D against other biological targets and in underexplored systems. This could include screening against a broader panel of kinases or other enzymes involved in various diseases, investigating activity against other parasites, bacteria, or fungi, or evaluating its effects in different cell lines relevant to cancer or inflammatory conditions. nih.gov Exploring its ecological role in the interaction between the producing fungus and its marine host could also reveal novel biological activities or interactions. Furthermore, investigating its activity in relevant in vivo models, where appropriate, would be a critical step in assessing its translational potential.

Expanding the Scope of Analog Design and SAR Profiling

The unique bicyclo[3.2.1]octane core and the presence of various functional groups in Drechslerine D provide opportunities for the design and synthesis of analogs to explore structure-activity relationships (SAR) nih.gov. Future research should focus on systematically modifying different parts of the Drechslerine D structure to understand how these changes impact its biological activities, selectivity, and pharmacokinetic properties. This could involve synthesizing analogs with modifications to the hydroxyl groups, the isopropyl side chain, or the core ring system. High-throughput screening of these analogs against identified biological targets would generate valuable SAR data. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can complement experimental studies by predicting the activity of potential analogs and guiding synthetic efforts. Expanding the scope of analog design and SAR profiling is essential for identifying compounds with improved potency, reduced toxicity, and enhanced pharmacological profiles, potentially leading to the development of novel therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for verifying the structural identity and purity of Drechslerine D in experimental settings?

- Methodological Answer : Drechslerine D’s identity and purity should be confirmed via tandem techniques:

- High-Performance Liquid Chromatography (HPLC) for assessing purity thresholds (e.g., >95%) .

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to resolve structural ambiguities, with cross-validation against reference spectra of related compounds like Drechslerine A .

- Mass Spectrometry (MS) for molecular weight confirmation. Ensure protocols align with standardized workflows for natural products .

Q. How should researchers design stability studies for Drechslerine D under varying storage conditions?

- Methodological Answer :

- Prepare solutions in anhydrous solvents (e.g., ethanol) and store under controlled temperatures (e.g., –20°C for long-term, 4°C for short-term).

- Monitor degradation via HPLC at intervals (e.g., days 1, 3, 7, 15) and calculate relative standard deviations (RSD) to confirm stability (<2% RSD over 15 days) .

- Include control samples stored at room temperature to assess thermal sensitivity .

Q. What are the critical parameters for synthesizing Drechslerine D in laboratory settings?

- Methodological Answer :

- Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst) based on structural analogs like Drechslerine A, which shares a similar polyketide backbone .

- Use inert atmospheres (e.g., nitrogen) to prevent oxidation of reactive intermediates.

- Validate yield and purity at each synthetic step using TLC and HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Drechslerine D across studies?

- Methodological Answer :

- Cross-validate assays (e.g., cell-based vs. enzymatic) to confirm target specificity. For instance, discrepancies in IC50 values may arise from variations in cell lines or assay protocols .

- Conduct meta-analyses of raw data (e.g., dose-response curves) to identify confounding variables (e.g., solvent effects, incubation time) .

- Replicate studies under standardized conditions, as outlined in ’s protocols for solution preparation and instrumentation .

Q. What experimental strategies are recommended for elucidating Drechslerine D’s mechanism of action in complex biological systems?

- Methodological Answer :

- Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathways affected by Drechslerine D .

- Use CRISPR-Cas9 knockouts or siRNA silencing to validate target genes/proteins in disease models (e.g., cancer cell lines).

- Employ molecular docking simulations to predict binding affinities with putative targets, referencing structural data from related compounds .

Q. How can researchers address spectral data inconsistencies when characterizing Drechslerine D derivatives?

- Methodological Answer :

- Perform 2D-NMR experiments (e.g., COSY, HSQC) to resolve overlapping signals in complex mixtures .

- Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .

- Isolate minor impurities via preparative HPLC and characterize them separately to rule out interference .

Q. What are the best practices for ensuring reproducibility in Drechslerine D bioassays?

- Methodological Answer :

- Standardize cell culture conditions (e.g., passage number, serum batch) and include internal controls (e.g., reference inhibitors) .

- Adopt blind testing and randomized sample allocation to minimize bias .

- Publish raw data and detailed protocols (e.g., incubation times, solvent concentrations) in supplementary materials, per guidelines in .

Methodological Considerations from Evidence

- Data Validation : Use orthogonal methods (e.g., NMR + HPLC) to confirm compound identity, as emphasized in .

- Ethical Compliance : Align study designs with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

- Conflict Resolution : Apply iterative analysis frameworks (e.g., PICO for clinical studies) to dissect contradictory findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.